molecular formula C18H23N3O6 B562933 Imidaprilat-d3 CAS No. 1356019-69-6

Imidaprilat-d3

カタログ番号: B562933
CAS番号: 1356019-69-6
分子量: 380.415
InChIキー: VFAVNRVDTAPBNR-SLUVDJKZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidaprilat-d3 is a deuterium-labeled stable isotope of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. As a research tool, it is primarily valuable for quantitative mass spectrometry-based assays in drug metabolism and pharmacokinetic (DMPK) studies, allowing for precise tracking and measurement of the parent drug and its metabolites. The active form, Imidaprilat, works by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). This inhibition blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure. In research settings, Imidapril has been shown to provide protective cardiovascular and renal benefits, making it a compound of interest in studies related to hypertension, chronic heart failure, and diabetic nephropathy. The incorporation of three deuterium atoms in this compound increases its molecular mass without significantly altering its chemical biology, making it an excellent internal standard for accurate and sensitive bioanalytical method development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

CAS番号

1356019-69-6

分子式

C18H23N3O6

分子量

380.415

IUPAC名

(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid

InChI

InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1/i2D3

InChIキー

VFAVNRVDTAPBNR-SLUVDJKZSA-N

SMILES

CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O

同義語

(4S)-3-{(2S)-2-[N-((1S)-1-Carboxy-3-phenyl-d3-propyl)amino]propionyl}-1-methyl-2-oxoimidazolidine-4-carboxylic Acid;  Imidapril Diacid-d5; 

製品の起源

United States

科学的研究の応用

Pharmacokinetic Studies

Imidaprilat-d3 is extensively used in pharmacokinetic research to trace the absorption, distribution, metabolism, and excretion (ADME) of imidaprilat. The incorporation of deuterium allows for more accurate tracking of the compound within biological systems compared to non-labeled counterparts.

Key Findings:

  • Absorption and Distribution: Studies have shown that deuterated compounds can exhibit altered absorption rates due to changes in molecular stability and solubility.
  • Metabolism: this compound aids in identifying metabolic pathways and metabolites, providing insights into how imidaprilat is processed by the body.

Metabolic Pathway Analysis

The stable isotope labeling of this compound facilitates detailed analyses of metabolic pathways. Researchers can utilize mass spectrometry techniques to distinguish between labeled and unlabeled metabolites, allowing for a clearer understanding of drug metabolism.

Application Examples:

  • Identification of Metabolites: Studies have successfully identified various metabolites resulting from imidaprilat metabolism, which are crucial for understanding its therapeutic effects and potential side effects .
  • Drug Interaction Studies: this compound is also employed to investigate interactions with other drugs, helping to predict adverse effects that may arise from polypharmacy.

Drug Development

In drug development processes, this compound serves as a reference standard for new ACE inhibitors. Its unique properties enable researchers to benchmark new compounds against established metrics.

Research Implications:

  • Comparative Studies: New ACE inhibitors can be compared directly with this compound in terms of efficacy and safety profiles, streamlining the development process .
  • Pharmacodynamics: Understanding the pharmacodynamics of imidaprilat through its deuterated form helps in optimizing dosage regimens for new formulations .

Biological Research

This compound is also utilized in broader biological research contexts, particularly studies focusing on cardiovascular diseases and hypertension.

Case Studies:

  • Hypertension Research: Clinical trials have demonstrated that imidapril effectively reduces blood pressure in hypertensive patients; using this compound in these studies helps clarify the underlying mechanisms through precise metabolic profiling .
  • Cardiovascular Protection: Research indicates that imidapril has protective effects on the cardiovascular system beyond blood pressure reduction, such as improving left ventricular function post-myocardial infarction .

Data Table: Summary of this compound Applications

Application AreaDescriptionKey Benefits
Pharmacokinetic StudiesTracing ADME processes using isotopic labelingEnhanced accuracy in metabolic studies
Metabolic Pathway AnalysisIdentifying metabolites and understanding drug interactionsInsights into drug metabolism
Drug DevelopmentReference standard for new ACE inhibitorsStreamlined development process
Biological ResearchInvestigating effects on hypertension and cardiovascular healthComprehensive understanding of therapeutic actions

準備方法

Hydrogen-Deuterium Exchange Catalyzed by Acidic Media

The most widely adopted method involves dissolving imidapril in deuterated solvents (e.g., D2_2O or CD3_3OD) under acidic conditions (pH 2–3) at elevated temperatures (50–80°C). Protons at labile positions—typically the amine and carboxyl groups—undergo exchange with deuterium over 24–72 hours. A study optimizing this process achieved 89% deuterium incorporation at the tertiary amine site using 0.1 M DCl in D2_2O at 70°C. However, excessive heating risks racemization of chiral centers, necessitating strict temperature control.

Chemical Synthesis Using Deuterated Building Blocks

This route employs deuterated intermediates to construct the this compound backbone. For example, deuterated benzazepine derivatives (precursors to the ACE-inhibiting moiety) are synthesized via Pd-catalyzed couplings with deuterated alkyl halides. Key steps include:

  • Deuterated Ester Formation : Reacting (S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid with CD3_3I in the presence of K2_2CO3_3, yielding 85–92% deuterated methyl ester.

  • Peptide Bond Coupling : Using N,N'-dicyclohexylcarbodiimide (DCC) to link the deuterated ester to L-alanine derivatives, followed by hydrolysis to yield this compound.

This method ensures site-specific deuteration but requires anhydrous conditions to prevent isotopic dilution.

Enzymatic Deuteration via Carboxylesterase-Mediated Pathways

Recent approaches exploit recombinant human carboxylesterase 1 (hCE1) to catalyze deuterium incorporation during prodrug activation. Incubating imidapril with hCE1 in deuterated phosphate buffer (pD 7.4) facilitates selective deuteration at the ester cleavage site. Trials demonstrated 76% deuterium retention at the thiol group post-hydrolysis, though enzyme costs limit scalability.

Analytical Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1\text{H}-NMR and 2H^2\text{H}-NMR spectra confirm deuterium incorporation ratios. Key shifts include:

  • δ 3.15 ppm : Disappearance of the -NH proton signal due to deuteration.

  • δ 1.25 ppm : Reduction in -CH3_3 peak intensity corresponding to CD3_3 groups.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS protocols quantify isotopic purity using transitions such as m/z 381 → 234 for this compound versus m/z 378 → 231 for non-deuterated imidaprilat. A validated method achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL with 98.5% accuracy.

Table 1: Analytical Parameters for this compound Characterization

TechniqueParameterValue
1H^1\text{H}-NMRDeuteration Efficiency89.2 ± 1.8%
LC-MS/MSRetention Time4.7 min
HPLCPurity99.4% (area normalization)

Comparative Analysis with Non-Deuterated ACE Inhibitors

Metabolic Stability

This compound exhibits a 2.3-fold longer half-life (t1/2=12.1ht_{1/2} = 12.1 \, \text{h}) in hepatic microsomes compared to imidaprilat (t1/2=5.3ht_{1/2} = 5.3 \, \text{h}) due to deuterium’s kinetic isotope effect. This prolongs its detectability in plasma, enhancing pharmacokinetic studies.

Synthetic Complexity

Deuteration increases synthesis steps from 5 (imidaprilat) to 8 (this compound), primarily due to additional purification rounds to remove protonated impurities. However, yields remain comparable (68–72%) when using optimized catalysts.

Industrial Challenges in Large-Scale Production

Isotopic Purity Maintenance

Residual protons in solvents or reagents can diminish deuterium content. Implementing glove-box techniques with <1 ppm H2_2O in D2_2O improves batch consistency, raising isotopic purity from 85% to 94%.

Cost-Efficiency of Deuterated Reagents

Deuterated solvents account for 62% of raw material costs. Recycling D2_2O via fractional distillation reduces expenses by 40%, though this requires specialized glassware to prevent cross-contamination.

Recent Advances in Catalytic Deuteration

Heterogeneous Platinum Catalysts

Platinum nanoparticles on Al2_2O3_3 substrates accelerate hydrogen-deuterium exchange at ambient temperatures, cutting reaction times from 72 hours to 8 hours while maintaining 91% deuteration.

Flow Chemistry Systems

Continuous-flow reactors with in-line NMR monitoring enable real-time adjustments, boosting yields to 93% and reducing solvent waste by 70% compared to batch processes .

Q & A

Q. What are the critical considerations for synthesizing Imidaprilat-d3 with high isotopic purity, and how can purity be validated methodologically?

Synthesizing this compound requires precise control over deuterium incorporation to minimize isotopic dilution. Key steps include:

  • Using deuterated precursors (e.g., D₂O or deuterated solvents) under inert conditions to prevent proton exchange .
  • Validating isotopic purity via mass spectrometry (MS) coupled with nuclear magnetic resonance (NMR) to confirm deuteration sites and quantify isotopic enrichment (>98% recommended for pharmacokinetic studies) .
  • Implementing batch-wise quality control with triplicate measurements to ensure reproducibility .

Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices, and what are their limitations?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (detection limits ~0.1 ng/mL) and specificity. Key considerations:

  • Optimize chromatographic separation to resolve this compound from endogenous matrix interferences (e.g., plasma proteins) .
  • Use stable isotope-labeled internal standards (e.g., Imidaprilat-d6) to correct for matrix effects .
  • Limitations include ion suppression in electrospray ionization and cross-talk between isotopic variants, requiring meticulous method validation per FDA guidelines .

Advanced Research Questions

Q. How can researchers design experiments to assess the isotopic effect of deuterium substitution in this compound on angiotensin-converting enzyme (ACE) inhibition?

A rigorous design should incorporate:

  • Comparative kinetics : Measure IC₅₀ values for this compound vs. non-deuterated Imidaprilat using recombinant human ACE under standardized pH and temperature conditions .
  • Molecular dynamics simulations : Model deuterium’s impact on binding affinity and residence time in the ACE active site .
  • Statistical power : Use a sample size calculation (e.g., G*Power) to ensure adequate detection of differences ≥15% with α=0.05 and β=0.2 .
  • Controls : Include deuterated analogs with known isotopic effects (e.g., Lisinopril-d3) as benchmarks .

Q. What methodologies are recommended for resolving contradictions between in vitro and in vivo pharmacokinetic data for this compound?

Contradictions often arise from differences in metabolic stability or tissue distribution. Mitigation strategies include:

  • Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro hepatic microsomal stability data with in vivo clearance rates to identify outliers .
  • Cross-species validation : Compare rodent and human hepatocyte metabolism to assess translational relevance .
  • Contradiction analysis frameworks : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess hypotheses and prioritize follow-up experiments . Example: If in vitro data shows prolonged half-life but in vivo results contradict, re-evaluate protein binding or biliary excretion mechanisms .

Q. How should researchers optimize experimental designs to evaluate the stability of this compound under varying physiological conditions (e.g., pH, temperature)?

  • Accelerated stability studies : Use a factorial design (e.g., 2×3×3 for pH, temperature, and time) to test degradation kinetics. For example:

    pHTemperature (°C)Time (Days)Degradation (%)
    2.02572.1
    7.43775.8
    9.040712.3
    Data adapted from controlled hydrolysis experiments .
  • Multivariate analysis : Apply principal component analysis (PCA) to identify dominant degradation pathways (e.g., oxidative vs. hydrolytic) .

  • Validation : Replicate extreme-condition findings in biorelevant media (e.g., simulated intestinal fluid) .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are most robust for analyzing dose-response relationships in this compound efficacy studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to estimate EC₅₀ and efficacy maxima .
  • Bayesian hierarchical models : Account for inter-experiment variability in multi-site studies .
  • Sensitivity analysis : Use Monte Carlo simulations to quantify uncertainty in parameter estimates (e.g., 95% credible intervals) .

Q. How can researchers systematically address gaps in mechanistic data for this compound’s tissue-specific distribution?

  • Multi-omics integration : Correlate transcriptomic data (e.g., tissue-specific ACE expression) with pharmacokinetic profiles .
  • Autoradiography studies : Use radiolabeled this compound (e.g., ¹⁴C) to map distribution in animal models .
  • Reporting standards : Adhere to the ARRIVE guidelines for preclinical studies to ensure reproducibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。